![molecular formula C6H4ClN3O B7967899 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B7967899.png)
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a heterocyclic compound with a unique structure that includes a pyrrolo-pyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol typically involves the chlorination of pyrrolo[3,2-d]pyrimidin-6-ol. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, followed by neutralization with a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or thiols (e.g., thiophenol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrrolo[3,2-d]pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and signal transduction pathways.
Material Science:
Wirkmechanismus
The mechanism of action of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol primarily involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways that are essential for cell proliferation and survival, making it a valuable compound in cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Uniqueness
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 6-position. This structural feature enhances its binding affinity to kinase enzymes, making it a more potent inhibitor compared to its analogs .
Eigenschaften
IUPAC Name |
4-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h2H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDGMBIFOZKEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=N2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
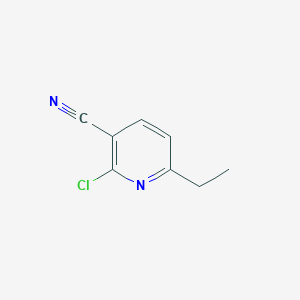
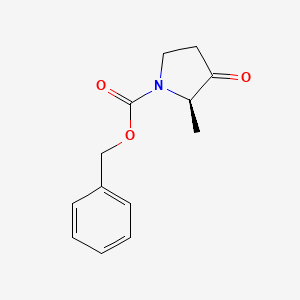
![1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B7967838.png)
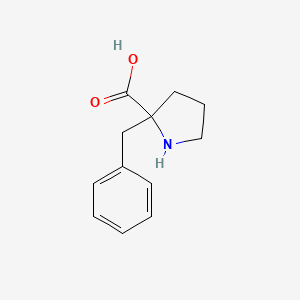

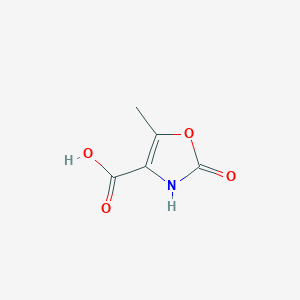
![5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B7967859.png)
![2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B7967860.png)
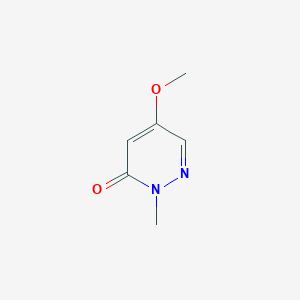
![5-Azaspiro[2.5]octane-6,8-dione](/img/structure/B7967877.png)
![2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B7967878.png)

![2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7967896.png)
![5-Amino-2-[2-(Boc-amino)ethyl]pyridine](/img/structure/B7967904.png)
